

Application Note: 4-(Aminomethyl)-2-fluorophenol in Kinase Inhibitor Design

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Compound of Interest

Compound Name: 4-(Aminomethyl)-2-fluorophenol

CAS No.: 771581-11-4

Cat. No.: B1518584

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Executive Summary

4-(Aminomethyl)-2-fluorophenol (CAS: 771581-11-4; HCl salt: 1333560-37-4) is a specialized bifunctional building block used in the optimization of kinase inhibitors, particularly for Type I and Type II inhibitors targeting c-Met, VEGFR, and Tie-2 kinases. Its structural uniqueness lies in the ortho-fluorine substitution, which serves two critical medicinal chemistry functions: it modulates the pKa of the phenolic hydroxyl group (enhancing H-bond donor capability and alkylation efficiency) and blocks metabolic "soft spots" prone to CYP450-mediated oxidation. This guide outlines the rationale for its selection, handling protocols to prevent oxidative degradation, and a validated synthetic workflow for incorporating it into kinase scaffolds.

Structural Analysis & SAR Implications

The inclusion of **4-(Aminomethyl)-2-fluorophenol** is rarely accidental; it is a strategic choice to address specific liabilities in lead compounds.

The "Fluorine Effect" on Physicochemical Properties

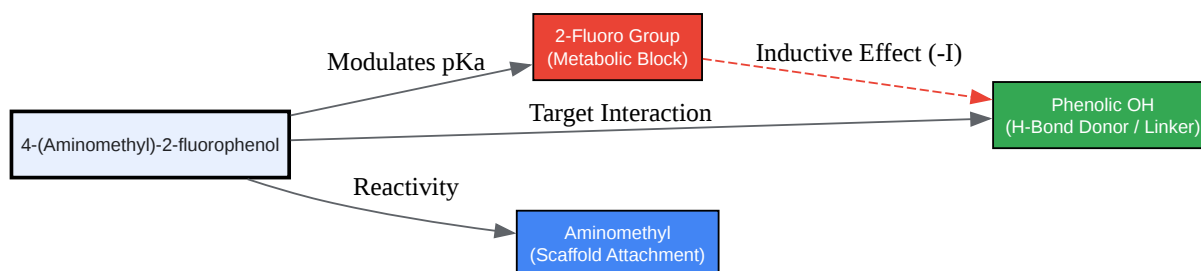
The fluorine atom at the 2-position (ortho to the phenol) exerts a strong electron-withdrawing effect (-I effect), which significantly alters the electronic profile of the molecule compared to the non-fluorinated analogue (4-hydroxybenzylamine).

Property	Non-Fluorinated Analogue	4-(Aminomethyl)-2-fluorophenol	Impact on Drug Design
Phenol pKa	~10.0	~8.5 - 9.0	Increased acidity makes the phenol a stronger H-bond donor to hinge residues (e.g., Asp/Glu).
Metabolic Stability	Low (Ortho-oxidation prone)	High	Fluorine blocks the metabolically labile ortho position, extending half-life ().
Lipophilicity (LogP)	Lower	Higher	Slight increase in lipophilicity improves membrane permeability while maintaining solubility.
Conformation	Rotatable	Restricted	Intramolecular H-bond (F...H-O) can lock the conformation, reducing entropic penalty upon binding.

Pharmacophore Mapping

In kinase inhibitor design, this fragment typically functions as a "Solvent Front Extender" or a "Tail Group."

- The Amine: Often serves as the attachment point to the core scaffold (via amide or urea linkage).
- The Phenol: Projects into the solvent front to interact with solubilizing groups or forms a critical ether linkage (O-alkylation) to extend into the hydrophobic back pocket.



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Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the 2-fluoro and aminomethyl groups.

Experimental Protocols

Protocol A: Handling and Storage

Critical Warning: Aminophenols are prone to rapid oxidation (turning brown/black) upon exposure to air and light, forming quinone imines.

- Receipt: Upon receipt, verify the appearance. It should be an off-white to pale beige solid. Dark brown indicates significant degradation.
- Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
- Solution Prep:
 - Always degas solvents (MeOH, DMF, or DMSO) with nitrogen sparging for 15 minutes before dissolving the reagent.

- Add a reducing agent stabilizer if compatible with the next step: 1-2% Ascorbic acid or DTT can prevent oxidation during workup.

Protocol B: Selective N-Protection (Preparation for O-Alkylation)

To utilize the phenol as a nucleophile (e.g., for Mitsunobu coupling to a kinase core), the more nucleophilic amine must first be protected.

Reagents:

- **4-(Aminomethyl)-2-fluorophenol** (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Dichloromethane (DCM) (anhydrous)

Procedure:

- **Dissolution:** In a flame-dried round-bottom flask under
 , dissolve **4-(Aminomethyl)-2-fluorophenol** (1.0 g, 7.08 mmol) in anhydrous DCM (20 mL).
- **Base Addition:** Add TEA (1.48 mL, 10.6 mmol) dropwise at 0°C.
- **Protection:** Add Boc₂O (1.70 g, 7.79 mmol) dissolved in DCM (5 mL) dropwise over 10 minutes.
- **Reaction:** Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin).
- **Workup:** Wash with 0.1 M HCl (cold, rapid wash to avoid deprotection), then Brine. Dry over
 .
- **Purification:** Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield **N-Boc-4-(aminomethyl)-2-fluorophenol** as a white crystalline solid.

- Yield Target: >85%^{[1][2][3]}
- QC Check: ¹H NMR should show a singlet at ~1.4 ppm (Boc) and retention of the phenolic proton.

Protocol C: Incorporation into Kinase Scaffold (Mitsunobu Coupling)

This protocol describes linking the protected phenol to a hydroxy-functionalized kinase core (e.g., a Quinazoline or Pyrimidine scaffold).

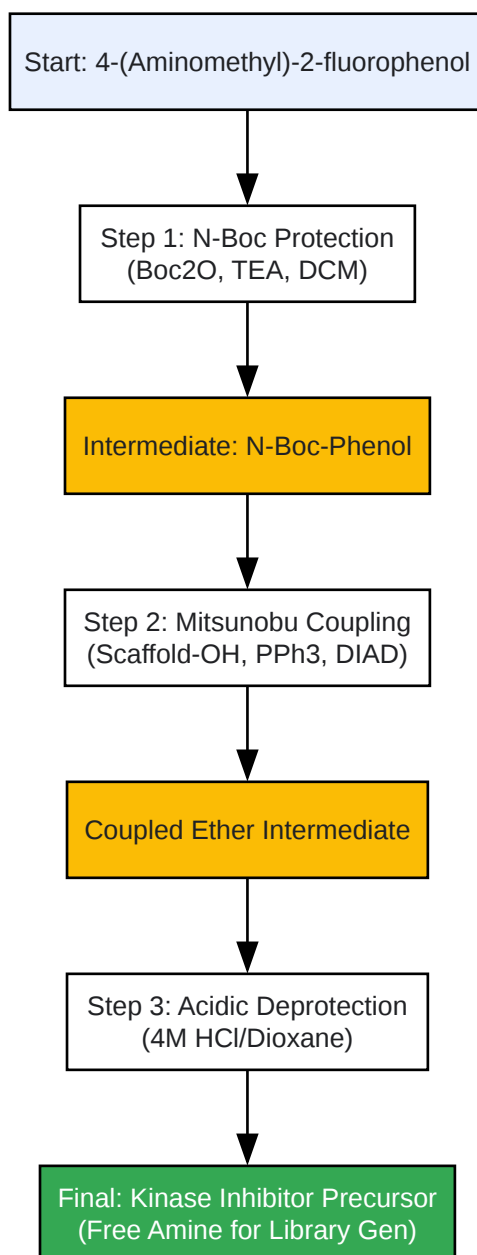
Reagents:

- Kinase Core Scaffold (R-OH) (1.0 eq)
- N-Boc-4-(aminomethyl)-2-fluorophenol (1.2 eq)
- Triphenylphosphine () (1.5 eq)
- DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
- THF (anhydrous)

Workflow:

- Setup: Charge a reactor with the Kinase Core, N-Boc-phenol intermediate, and in anhydrous THF. Cool to 0°C.
- Addition: Add DIAD dropwise over 20 minutes. Note: The reaction is exothermic; maintain T < 5°C.
- Coupling: Stir at RT for 12-16 hours.
- Deprotection (One-Pot optional): If the next step requires the free amine, the crude residue can be treated directly with 4M HCl in Dioxane after solvent swap.

- Isolation: If isolating the intermediate, purify via Flash Chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).



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Figure 2: Synthetic workflow for incorporating the fluorophenol motif via ether linkage.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Darkening of Reaction Mixture	Oxidation of the aminophenol.	Ensure strict inert atmosphere (/Ar). Add 1% Ascorbic acid during aqueous workup.
Low Yield in Mitsunobu	Steric hindrance from the ortho-fluorine.	Switch to ADDP/PBu3 (stronger reagents) or use CMBP (Cyanomethylenetriethylphosphorane).
O- vs N-Alkylation Competition	Incomplete N-protection.	Verify Boc protection by NMR before proceeding. The amine is ~1000x more nucleophilic than the phenol.
Poor Solubility	High crystallinity of the zwitterion.	Use DMF/DMSO mixtures for initial dissolution; do not rely solely on DCM/THF.

References

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